![molecular formula C28H29N5O3 B2888176 4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide CAS No. 1351844-75-1](/img/structure/B2888176.png)
4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The presence of the quinoxalinone and sulfonyl groups also suggests potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and quinoxalinone groups are both planar, which could lead to interesting stacking interactions. The sulfonyl group is also highly polar, which could lead to strong dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the benzamide and sulfonyl groups would likely make the compound quite polar, while the presence of a chloro group could potentially make it more lipophilic .Applications De Recherche Scientifique
Anticancer Activity
Compounds related to the quinoxaline family, such as phenylaminosulfanyl-1,4-naphthoquinone derivatives, have shown potent anticancer activity. These compounds have been synthesized and evaluated against several human cancer cell lines, demonstrating significant cytotoxicity. Specifically, derivatives like 3,5-dichloro-N-phenylbenzamide and related compounds have been found to induce apoptosis and arrest the cell cycle in cancer cells, through mechanisms involving the upregulation of caspase proteins and gene expression levels of caspases. This suggests a potential area of research for the specified compound in anticancer drug development (Ravichandiran et al., 2019).
Antimicrobial and Antitubercular Activity
Another area of research is the development of novel derivatives with antimicrobial and antitubercular properties. For instance, derivatives of 4-(benzyloxy)-N-(3-chloro-2-substituted phenyl)-4-oxoazetidin-1-yl benzamide have been synthesized and shown promising activity against Mycobacterium tuberculosis, with low cytotoxicity towards human cells. This indicates a potential research application for the compound in the treatment of tuberculosis and other bacterial infections (Nimbalkar et al., 2018).
Chemical Synthesis and Organic Chemistry Applications
The compound and its related derivatives have potential applications in the field of chemical synthesis and organic chemistry. For example, the synthesis of tetrahydroisoquinoline and benzazepine derivatives via Pummerer-type cyclization demonstrates the utility of similar compounds in organic synthesis, possibly offering a pathway for synthesizing novel chemical entities with various biological activities (Saitoh et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-19-5-9-21(10-6-19)25-31-28(36-32-25)24-4-3-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-20-7-11-23(35-2)12-8-20/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRWJWLEMIGMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
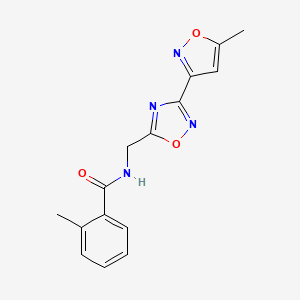
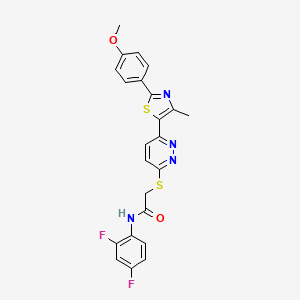
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)
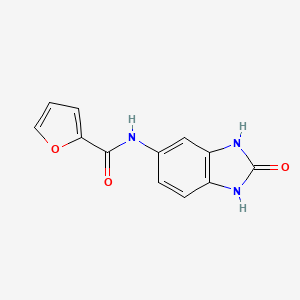
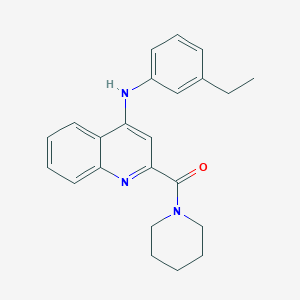
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
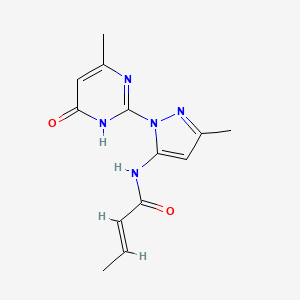
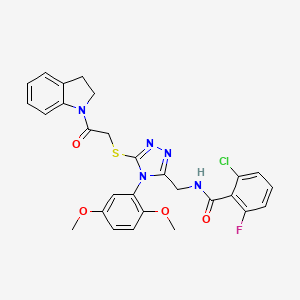
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
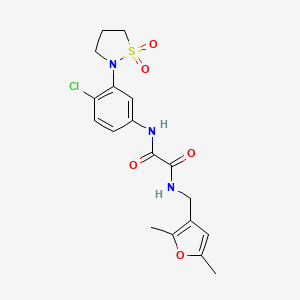
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)